molecular formula C18H18FN3O3S B2468972 1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946350-50-1

1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2468972
CAS No.: 946350-50-1
M. Wt: 375.42
InChI Key: VDJSVFYMYLJTDO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a recognized and potent inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2), key effectors within the Ras/Raf/MEK/ERK signaling cascade. This pathway is a central regulator of cell proliferation, survival, and differentiation, and its hyperactivation is a hallmark of numerous cancers, particularly those with mutations in RAS or BRAF. The compound functions by targeting and inhibiting the kinase activity of ERK1/2, thereby suppressing the phosphorylation of downstream substrates . Its research value is pronounced in oncology, where it is used to investigate the consequences of ERK pathway suppression in various tumor models, including those resistant to upstream BRAF or MEK inhibitors. By directly inhibiting ERK, this compound helps researchers explore mechanisms to overcome drug resistance and induce apoptosis in cancer cells. Studies have demonstrated its efficacy in inhibiting the growth of melanoma and pancreatic cancer cells , providing a critical tool for validating ERK as a therapeutic target and for deciphering the complex feedback loops within the MAPK signaling network.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-12-17(15-4-2-3-5-16(15)21-12)26(24,25)11-10-20-18(23)22-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJSVFYMYLJTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-fluoroaniline, 2-methylindole, and ethyl sulfonyl chloride.

    Formation of Intermediate: The 2-methylindole is reacted with ethyl sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-fluoroaniline using a coupling reagent like carbonyldiimidazole (CDI) to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • The sulfonamide bridge in the target compound differentiates it from thiourea analogs (e.g., the anti-HIV compound in ), which may alter hydrogen-bonding capacity.

Antiviral Activity

  • The structurally related thiourea analog (1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea) demonstrated anti-HIV-1 activity with an EC₅₀ of 5.45 µg/mL by inhibiting reverse transcriptase via hydrogen bonding with Lys101 and π-π interactions with Trp229/Tyr181 .
  • The target compound’s sulfonamide group may strengthen binding to similar residues, though its larger size could reduce cell permeability.

Enzyme Inhibition

  • Urea derivatives with aromatic substituents (e.g., ) often target ATP-binding pockets or allosteric sites. For example, glimepiride (a sulfonylurea antidiabetic drug) binds sulfonylurea receptors in pancreatic β-cells . The target compound’s indole-sulfonamide motif may confer selectivity for kinases or proteases.

Molecular Docking and Computational Predictions

  • Collision Cross-Section (CCS) : While direct data for the target compound are unavailable, the chlorophenyl analog (CID 266477) has a predicted CCS of 180–190 Ų , suggesting similar urea derivatives may occupy mid-range CCS values.
  • Binding Affinity : Docking studies of indole-containing ureas (e.g., ) highlight the importance of the indole ring in π-stacking and the urea linker in hydrogen bonding. Substitution with a sulfonyl group could enhance interactions with polar residues (e.g., Asp/Glu).

Biological Activity

1-(4-Fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and anti-inflammatory effects, based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S, with a molecular weight of approximately 345.39 g/mol. The presence of the fluorophenyl and indole moieties contributes to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this structure. For instance, derivatives of indole have shown moderate to potent antiproliferative activities against various cancer cell lines, including HeLa, A-549, and ECA-109. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Indole derivative AHeLa12.5
Indole derivative BA-54915.3
Indole derivative CECA-10910.7

These results indicate that modifications in the indole structure can enhance anticancer activity, potentially making this compound a candidate for further development.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented, showing significant inhibition of pro-inflammatory cytokines such as TNF-α. For example, some derivatives exhibited an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium.

CompoundInhibition (%)Standard Drug
Compound D93.80%Diclofenac (90.21%)
Compound E98.16%Diclofenac (90.21%)

The mechanisms behind these effects typically involve COX-2 inhibition and reduction of inflammatory mediators, suggesting that the compound may possess similar properties.

Case Studies

  • Study on Anticancer Activity : A study conducted by Jiang et al. synthesized various indole derivatives and evaluated their anticancer effects in vitro. The results indicated that certain modifications led to enhanced potency against cancer cell lines, with IC50 values ranging from 10 µM to 15 µM in different assays .
  • Study on Anti-inflammatory Effects : Research published in MDPI highlighted the efficacy of indole-based compounds in reducing inflammation markers in animal models. Compounds showed significant edema inhibition percentages, demonstrating their potential as anti-inflammatory agents .

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